molecular formula C9H6BrN3OS B1526006 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone CAS No. 1221186-56-6

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone

Cat. No.: B1526006
CAS No.: 1221186-56-6
M. Wt: 284.13 g/mol
InChI Key: LURUPZWERKCJOR-UHFFFAOYSA-N
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Description

“2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” is a complex organic compound that contains several functional groups including a bromo group, a methyl group, a thieno group, a pyrrole group, and a pyridazinone group . These functional groups suggest that this compound may have interesting chemical properties and could be a subject of various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, while a methylation reaction could introduce the methyl group . The thieno, pyrrole, and pyridazinone groups could be introduced through cyclization reactions or through the use of specific starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno group is a five-membered ring containing a sulfur atom, the pyrrole group is a five-membered ring containing a nitrogen atom, and the pyridazinone group is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced in a substitution reaction, the methyl group could participate in an elimination reaction, and the various ring structures could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Heterocyclic Synthesis

One of the key applications of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is in the synthesis of diverse heterocyclic compounds. For instance, a study described the synthesis of various thieno-fused five- and six-membered nitrogen and oxygen heterocycles, utilizing thieno[3,2-b]pyrroles among others. These compounds were synthesized via intramolecular heteroannulation, starting from easily accessible precursors, and demonstrated strong fluorescence properties (Acharya, Gautam, & Ila, 2017).

Synthesis of Carboxamides and Imidazolyl Derivatives

Another research area involves the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. A series of these compounds, including 4-methyl-, 4-allyl-, and 4-benzyl derivatives, were synthesized and used in reactions to produce respective amides, contributing to the development of novel organic compounds (Torosyan et al., 2018).

Formation of Polymers

5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole, were used in reactions with N-bromosuccinimide. This process led to the formation of dark blue polymers insoluble in organic solvents, indicating potential applications in material science (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov, 2019).

Biological Activities

In the field of medicinal chemistry, thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been evaluated for their potential biological activities. For example, they have been investigated as activators of the tumor cell-specific M2 isoform of pyruvate kinase, a strategy for targeting cancer cell metabolism (Jiang et al., 2010).

Photochromic Applications

Thienopyrrole-based photochromes were synthesized for the first time, utilizing the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. This study highlights the potential application of these compounds in developing photochromic materials, which change color in response to light (Krayushkin et al., 2002).

Safety and Hazards

As with any chemical compound, handling “2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Biochemical Analysis

Biochemical Properties

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain demethylases, such as KDM1A and LSD1, which are involved in the regulation of DNA methylation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s unique structure allows it to form non-covalent interactions with other biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins and other biomolecules, affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly demethylases like KDM1A and LSD1 . This inhibition leads to changes in DNA methylation patterns, which can alter gene expression and cellular function. Additionally, the compound can bind to other biomolecules through non-covalent interactions, further influencing biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in DNA methylation, leading to changes in gene expression and cellular metabolism . Additionally, its interactions with other biomolecules can further modulate metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURUPZWERKCJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729173
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221186-56-6
Record name 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The N-methylated product 63 (420 mg, 1.33 mmol) was dissolved in warm 2-ethoxyethanol (26 mL). To a refluxed solution of hydrazine monohydrate (1 mL, 31.9 mmol) and 2-ethoxyethanol (5 mL) under nitrogen was added prepared N-methylated product 62 solution dropwise over a 2 hr period and the solution continued to reflux for additional 1 hr. After cooling to room temperature, about half of the 2-ethoxyethanol was removed under reduced pressure and the remaining solution was refrigerated at −20° C. overnight. The precipitate was filtered and washed with 2-ethoxyethanol to give desired pyridazinone 64 (354 mg, 94%) as a white solid.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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